molecular formula C21H24N2O3 B2367057 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide CAS No. 941910-93-6

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

Cat. No. B2367057
M. Wt: 352.434
InChI Key: XNHCGBWQFDIYII-UHFFFAOYSA-N
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that belongs to the class of quinolines. This compound has been synthesized using various methods and has shown promising results in various scientific research applications.

Scientific Research Applications

Synthesis Techniques One aspect of scientific research on N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide involves innovative synthesis techniques. For instance, King (2007) describes a high-yielding cyclisation process to produce tetrahydropyrrolo[2,1-a]isoquinolin-5(1H)-one, a compound related to tetrahydroquinolin derivatives, through an acyliminium ion cyclisation method (King, 2007). Similarly, Yuan et al. (2013) developed a one-pot synthesis method for 3-hydroxyquinolin-2(1H)-one compounds, highlighting the versatility and efficiency in synthesizing isoquinolin derivatives (Yuan et al., 2013).

Structural and Chemical Properties The exploration of the structural aspects and properties of similar compounds provides insights into the potential applications of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide. For example, Karmakar et al. (2007) studied the structural aspects of two amide-containing isoquinoline derivatives, revealing how different treatments with mineral acids could lead to diverse physical forms such as gels and crystalline solids (Karmakar et al., 2007).

Pharmacological Potential Research also delves into the pharmacological potential of compounds within the same family. For example, El-Aasr et al. (2021) investigated the microbial transformation of isoquinoline alkaloids, leading to metabolites with potential anti-inflammatory, antimicrobial, cytotoxicity, and anticancer activities (El-Aasr et al., 2021).

Materials Science and Chemistry In the field of materials science and chemistry, Li et al. (2012) synthesized a stable, green twisted heteroacene based on isoquinolinone, demonstrating the application of these compounds in the development of novel materials (Li et al., 2012).

properties

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15(2)13-23-19-10-9-17(12-16(19)8-11-21(23)25)22-20(24)14-26-18-6-4-3-5-7-18/h3-7,9-10,12,15H,8,11,13-14H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHCGBWQFDIYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

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